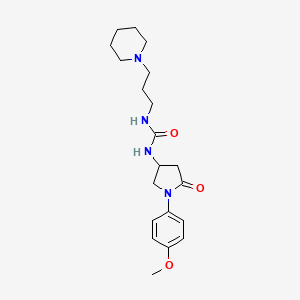

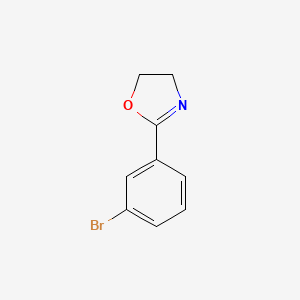

![molecular formula C10H12N4O B2967540 {1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1246847-79-9](/img/structure/B2967540.png)

{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol” is a complex organic compound that contains a pyridine ring and a triazole ring . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . This compound is likely to be a derivative of 2-pyridineethanol .

Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of both pyridine and triazole rings . The pyridine ring is aromatic and planar, while the triazole ring is also planar but less aromatic . The exact molecular structure would require more specific information or computational modeling to determine .Aplicaciones Científicas De Investigación

Corrosion Inhibition

"{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol" derivatives have been studied for their potential as corrosion inhibitors. For instance, triazole derivatives were found to be effective in preventing corrosion of mild steel in acidic environments. Computational studies supported these findings, highlighting the strong interaction between triazole derivatives and metal surfaces, making them valuable for industrial applications to enhance material longevity and integrity (Ma et al., 2017).

Polymer Chemistry

In the realm of polymer chemistry, derivatives of "this compound" have been used as protecting groups for methacrylic acid (MAA), facilitating its polymerization and subsequent selective removal. This innovative approach allows for the synthesis of block copolymers with applications in drug delivery systems and materials science, showcasing the versatility of these compounds in polymer chemistry (Elladiou & Patrickios, 2012).

Coordination Chemistry

The compound has also been investigated in coordination chemistry, where its derivatives have been used to synthesize novel zinc(II) and cadmium(II) compounds. These coordination polymers display unique structural features and potential for applications in catalysis, molecular recognition, and materials science, demonstrating the broad utility of "this compound" in developing new materials with specific functions (Liu et al., 2007).

Chemosensors

Further, its derivatives have been synthesized and characterized for their selective coordination to transition metal ions, acting as chemosensors. These compounds exhibit notable selectivity towards Cu2+ ions, changing color upon complexation. This property is valuable for environmental monitoring and the development of diagnostic tools, highlighting the compound's role in analytical chemistry (Gosavi-Mirkute et al., 2017).

Mecanismo De Acción

Target of Action

Many compounds containing a pyridine moiety are known to interact with various biological targets. For example, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

The mode of action of a compound depends on its structure and the biological target it interacts with. For instance, 2-(2-pyridyl)ethanol derivatives react with the aryl and alkenyl chlorides in palladium-catalyzed reactions that result in the substitution of the chloro moieties with a 2-pyridylmethyl group .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of the compound. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For example, imidazole derivatives have been reported to have a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

[1-(2-pyridin-2-ylethyl)triazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c15-8-10-7-14(13-12-10)6-4-9-3-1-2-5-11-9/h1-3,5,7,15H,4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRZBTYJOFSCBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCN2C=C(N=N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone](/img/structure/B2967458.png)

![Methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2967461.png)

![7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2967473.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzotriazole](/img/structure/B2967475.png)

![3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2967476.png)

![N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B2967480.png)